2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-5-30-20-13-10-16-8-6-7-9-18(16)22(20)23(28)26-17-11-12-19-21(14-17)31-15-25(2,3)24(29)27(19)4/h6-14H,5,15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOAHDKKSQXZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(C(=O)C(CO4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the naphthamide core, followed by the introduction of the oxazepine ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- 2-Ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide serves as a valuable intermediate in organic synthesis. Its structural components can be modified to create more complex molecules.
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from the naphthamide core and introducing the oxazepine ring under controlled conditions to ensure high yield and purity.
-
Material Science :
- The compound's stability and reactivity make it suitable for developing new materials with specific properties. It can be utilized in the formulation of polymers or coatings.
Biology
-
Therapeutic Potential :
- Researchers are investigating the compound's interactions with biological molecules to assess its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anti-inflammatory and antimicrobial properties.
- Mechanism of Action : The compound may bind to specific enzymes or receptors, altering their activity and influencing various biochemical pathways.
-
Biological Activity Overview :
- Antitumor Activity : Studies indicate that derivatives of oxazepine compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : Similar compounds have shown efficacy in modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Properties : Preliminary assays suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Antitumor Efficacy :
- A study on related oxazepine compounds demonstrated significant tumor volume reduction in xenograft models when administered at specific dosages.
-
Inflammation Model :
- In murine models induced by lipopolysaccharides (LPS), treatment with similar sulfonamide compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Testing :
- Investigations into antimicrobial effects revealed that derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with benzoxazepin derivatives bearing varied amide substituents. Key analogs include:
2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG17141)
- Molecular Formula : C₂₀H₁₉F₃N₂O₃
- Molecular Weight : 392.37 g/mol
- Substituents : A 2-trifluoromethyl group on the benzamide ring.
- Key Differences : The trifluoromethyl group is electron-withdrawing, which may enhance metabolic stability compared to the ethoxy group in the target compound. BG17141 is commercially available at research-scale quantities (e.g., 1 mg for $523) .
2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (BK45454)
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.36 g/mol
- Substituents : A 2-methyl group on a propanamide chain.
Target Compound
- Molecular Formula : Estimated as C₂₃H₂₅N₂O₄ (based on structural analysis).
- Molecular Weight : ~405.46 g/mol.
- Substituents : A 2-ethoxy group on naphthalene and a carboxamide linkage.
- Key Advantages : The naphthalene system provides extended π-conjugation, which may enhance binding to hydrophobic pockets in target proteins compared to smaller aromatic systems in BG17141 or BK45454.
Structural Comparison Table
*Estimated based on structural analysis.
Structural and Conformational Analysis
The benzoxazepin ring’s puckering, defined by Cremer-Pople coordinates , influences its three-dimensional conformation. The 3,3,5-trimethyl substituents likely enforce a twisted boat conformation, stabilizing the ring against planarization. Comparative analysis suggests:
- BG17141 : The trifluoromethyl group may induce slight torsional strain due to steric clashes with the benzoxazepin ring.
- Target Compound : The ethoxy group’s bulk on naphthalene could restrict rotational freedom, favoring a conformation that optimizes hydrophobic interactions.
- BK45454 : The propanamide’s flexibility allows adaptive binding but reduces conformational predictability.
Implications of Structural Differences
- Lipophilicity : The target’s naphthalene system (clogP ~4.5, estimated) exceeds BG17141’s (clogP ~3.8) and BK45454’s (clogP ~2.1), suggesting enhanced membrane penetration.
- Steric Effects : Naphthalene’s bulk may limit solubility but improve target specificity compared to smaller analogs.
Biological Activity
The compound 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 382.46 g/mol. The structure features a naphthalene core linked to a benzoxazepin derivative, which is known to influence its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 g/mol |
| IUPAC Name | 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide |
| SMILES | CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OCC)OCC(C1=O)(C)C |
Biological Activity
Recent studies have indicated that compounds similar to This compound exhibit various biological activities:
Anticancer Activity
Research has highlighted the potential of benzoxazepin derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell survival and apoptosis.
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes:
- Bacterial Inhibition : Certain studies report effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Compounds in this class have also shown antifungal properties.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazepine derivatives for their anticancer properties. The results indicated that modifications in the side chains significantly influenced cytotoxicity against breast and lung cancer cell lines.
Case Study 2: Antimicrobial Screening
Another research article focused on the antimicrobial screening of naphthalene-based compounds. The findings revealed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications.
The biological activity of This compound may involve:
- Enzyme Inhibition : Interaction with specific enzymes critical for cancer cell metabolism.
- Receptor Modulation : Binding to cellular receptors that regulate apoptosis and cell growth.
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxazepine core followed by coupling with the naphthalene carboxamide moiety. Key steps include:
- Cyclization : Formation of the benzoxazepine ring via intramolecular etherification under acidic or thermal conditions.
- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt to attach the naphthalene-1-carboxamide group.
- Ethoxy Group Introduction : Alkylation or nucleophilic substitution to introduce the 2-ethoxy substituent. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products. Analytical validation via HPLC (≥95% purity) and NMR (structural confirmation) is critical .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Solubility limitations in aqueous buffers are common due to the compound’s hydrophobic aromatic groups. Methodological strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
- pH Adjustment : Test solubility in buffered solutions (pH 2–9) to identify optimal conditions.
- Sonication and Heating : Short-term sonication (15–30 min) or gentle heating (37–50°C) to enhance dispersion. Dynamic light scattering (DLS) can monitor aggregation post-solubilization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on structurally similar benzoxazepines:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust (particle size <5 µm).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity (oral LD₅₀ >500 mg/kg in rodents) and skin irritation (Category 2) necessitate strict adherence to GHS protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can:
- Predict transition states and intermediates for key reactions (e.g., amide coupling).
- Screen substituent effects on electronic properties (e.g., HOMO-LUMO gaps). Tools like COMSOL Multiphysics enable multi-physics simulations to model reaction kinetics and mass transfer limitations. Experimental validation via in situ FTIR or Raman spectroscopy is advised .
Q. What statistical experimental design methods are suitable for optimizing synthesis yield?
Factorial design (e.g., Box-Behnken or Central Composite Design) is effective for multi-variable optimization:
- Variables : Temperature (60–120°C), catalyst loading (0.5–5 mol%), solvent polarity (logP 1–4).
- Response Surface Methodology (RSM) : Models interactions between variables to identify maxima in yield (>80%). DOE software (e.g., JMP, Minitab) reduces required experiments by 40–60% compared to one-factor-at-a-time approaches .
Q. How should researchers resolve discrepancies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies:
- Meta-Analysis : Pool data from ≥5 independent studies using standardized protocols (e.g., IC₅₀ in µM).
- Orthogonal Assays : Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA).
- Batch Analysis : Compare HPLC chromatograms and LC-MS spectra to rule out degradation .
Q. What advanced techniques characterize degradation pathways under accelerated storage conditions?
Forced degradation studies (40°C/75% RH for 4 weeks) combined with:
- LC-HRMS : Identifies degradation products (e.g., hydrolysis of the ethoxy group to –OH).
- NMR Stability Studies : Track structural changes in DMSO-d₆ or CDCl₃.
- XRD : Monitors crystallinity loss, which correlates with stability. Ecological toxicity assessments (e.g., Daphnia magna acute toxicity) ensure degradation products are environmentally benign .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
